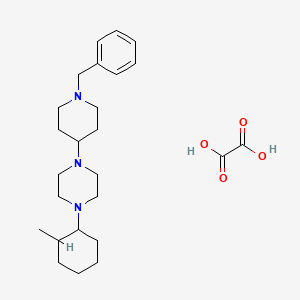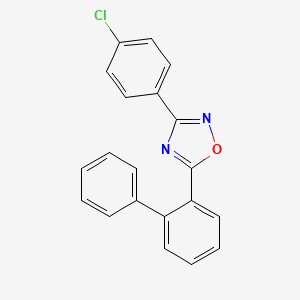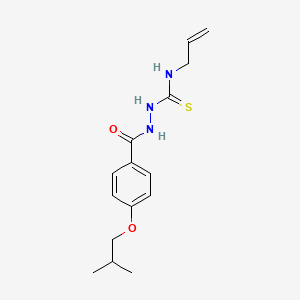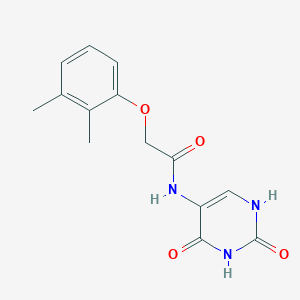
2-(4-ethoxyphenoxy)-N-(2-propoxyphenyl)acetamide
説明
2-(4-ethoxyphenoxy)-N-(2-propoxyphenyl)acetamide is a chemical compound commonly referred to as EPPA. It is a member of the acetamide family and has been the subject of numerous scientific studies due to its potential applications in the field of medicine. EPPA has been shown to exhibit various biochemical and physiological effects, making it a promising compound for further research.
科学的研究の応用
Environmental Degradation Studies
Studies on the degradation of alkylphenol ethoxylates (APEOs), which are structurally related to 2-(4-ethoxyphenoxy)-N-(2-propoxyphenyl)acetamide, have highlighted the microbial degradation potential in environmental settings. APEOs, used in applications like paper recycling, degrade into compounds with estrogenic potential. Research on recycled paper sludge revealed the presence of APEO degradation products, indicating microbial degradation as a pathway that reduces environmental contamination risks. However, the persistence of certain degradation products suggests a need for further evaluation of their toxic potential when used for soil amendment (Hawrelak et al., 1999).
Chemical Synthesis and Medicinal Chemistry
The synthesis and evaluation of compounds structurally related to this compound have been a focus in the quest for new therapeutic agents. For instance, N-(2-Hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, was produced using immobilized lipase, showcasing the chemoselective acetylation of 2-aminophenol and the potential for kinetically controlled synthesis. This methodology provides insights into the synthesis of complex molecules with potential pharmaceutical applications (Magadum & Yadav, 2018).
Anticancer and Analgesic Activities
Research into 2-(substituted phenoxy)acetamide derivatives has demonstrated potential anticancer, anti-inflammatory, and analgesic activities. The development of novel series of these derivatives, through synthetic pathways like the Leuckart reaction, has identified compounds with promising therapeutic profiles. For example, certain derivatives exhibited significant activities against breast cancer and neuroblastoma cell lines, suggesting the potential of these compounds in developing new anticancer and analgesic agents (Rani et al., 2014; Rani et al., 2016).
Environmental Toxicology
Studies on alkylphenols and their ethoxylates have raised concerns about their environmental and health impacts due to their endocrine-disrupting activities. Research on the presence of nonylphenol (NP) and octylphenol (OP) in human adipose tissue underscores the widespread exposure to these contaminants and necessitates further investigation into their effects on human health (Lopez-Espinosa et al., 2009).
特性
IUPAC Name |
2-(4-ethoxyphenoxy)-N-(2-propoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-3-13-23-18-8-6-5-7-17(18)20-19(21)14-24-16-11-9-15(10-12-16)22-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTKYQQIMMHATG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4620244.png)
![N-methyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4620255.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4620263.png)

![3-[(4-fluorobenzyl)thio]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4620276.png)

![3-[(4-methoxyphenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B4620294.png)





![1-[(3-chloro-4-fluorophenoxy)methyl]-N-(6-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4620321.png)
![ethyl 5-(aminocarbonyl)-2-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4620323.png)
